4-Bromo-2',4'-dichlorochalcone
Overview
Description
4-Bromo-2’,4’-dichlorochalcone is a chalcone derivative known for its diverse biological activities and potential applications in various fields of research. Chalcones are a group of compounds with the general structure of 1,3-diphenylprop-2-en-1-one, characterized by the presence of an α,β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2’,4’-dichlorochalcone typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2’,4’-dichlorochalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The biological activity of 4-Bromo-2’,4’-dichlorochalcone is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-2-chlorochalcone
- 3-Bromo-4’-chlorochalcone
- 4’-Chlorochalcone
- 4-Benzyloxy-4’-chlorochalcone
- 4,4’-Dichlorochalcone
- 2,4’-Dichlorochalcone
- 3,4-Dichlorochalcone
- 2,6-Dichlorochalcone
- 3,4’-Dichlorochalcone
- 3’-Chlorochalcone
Uniqueness
4-Bromo-2’,4’-dichlorochalcone is unique due to the presence of both bromine and chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The combination of these halogens can enhance its electrophilic properties and potentially increase its effectiveness in various applications compared to other chalcone derivatives .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXALKBADWPNLKQ-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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